Spathodic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Spathodic acid can be isolated from the chloroform extract of the leaves and stem bark of Spathodea campanulata. The isolation process typically involves column chromatography and preparative thin-layer chromatography (TLC). The structures of the isolated compounds are elucidated using spectroscopic methods, including Fourier-transform infrared spectroscopy (FTIR), electrospray ionization time-of-flight mass spectrometry (ESI-TOF MS), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Spathodea campanulata plant .
Chemical Reactions Analysis
Types of Reactions: Spathodic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Spathodic acid has been the subject of extensive scientific research due to its diverse biological activities. Some of its notable applications include:
Antioxidant Activity: this compound exhibits significant antioxidant properties, making it useful in combating oxidative stress-related conditions.
Antineoplastic Activity: The compound has shown potential in inhibiting the growth of cancer cells, particularly in leukemia cell lines.
Antiviral Activity: this compound has demonstrated antiviral effects against certain viruses, including herpes simplex virus.
Enzyme Inhibition: It has been found to inhibit various enzymes, including cholinesterase, amylase, glucosidase, and tyrosinase.
Mechanism of Action
The mechanism of action of spathodic acid involves its interaction with various molecular targets and pathways. It acts as a Bronsted acid, donating protons to acceptor molecules. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antineoplastic and antiviral activities are believed to be due to its ability to interfere with cellular processes and viral replication .
Comparison with Similar Compounds
Oleanolic Acid: Known for its anti-inflammatory and hepatoprotective properties.
Ursolic Acid: Exhibits anti-inflammatory, anticancer, and antimicrobial activities.
Pomolic Acid: Another triterpenoid with potential anticancer properties.
Properties
Molecular Formula |
C30H48O5 |
---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(1S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-25(2)13-15-30(24(34)35)16-14-28(5)18(22(30)23(25)33)7-8-20-26(3)11-10-21(32)27(4,17-31)19(26)9-12-29(20,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20-,21+,22-,23+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
TUOYZAJHBIXONX-CGSJAQJOSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)C)(C)CO)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1O)C)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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